molecular formula C22H24BrNO5 B11066571 Dimethyl {5-[(4-bromophenyl)amino]-3-oxo-5-phenylpentyl}propanedioate

Dimethyl {5-[(4-bromophenyl)amino]-3-oxo-5-phenylpentyl}propanedioate

Cat. No.: B11066571
M. Wt: 462.3 g/mol
InChI Key: QBCAXWRKWDGHAH-UHFFFAOYSA-N
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Description

DIMETHYL 2-[5-(4-BROMOANILINO)-3-OXO-5-PHENYLPENTYL]MALONATE is a complex organic compound with a unique structure that includes a brominated aniline group, a phenyl group, and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[5-(4-BROMOANILINO)-3-OXO-5-PHENYLPENTYL]MALONATE typically involves multi-step organic reactionsThe reaction conditions often require the use of bases such as sodium ethoxide or potassium carbonate to facilitate the deprotonation and subsequent nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[5-(4-BROMOANILINO)-3-OXO-5-PHENYLPENTYL]MALONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, especially involving the brominated aniline group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

DIMETHYL 2-[5-(4-BROMOANILINO)-3-OXO-5-PHENYLPENTYL]MALONATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYL 2-[5-(4-BROMOANILINO)-3-OXO-5-PHENYLPENTYL]MALONATE involves its interaction with molecular targets such as enzymes or receptors. The brominated aniline group can form hydrogen bonds or electrostatic interactions with active sites, while the malonate ester can participate in nucleophilic attacks or other chemical transformations. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other malonate esters and brominated aniline derivatives, such as:

  • DIMETHYL 2-(4-CHLOROANILINO)-3-OXO-5-PHENYLPENTYL]MALONATE
  • DIMETHYL 2-(4-METHOXYANILINO)-3-OXO-5-PHENYLPENTYL]MALONATE

Uniqueness

The uniqueness of DIMETHYL 2-[5-(4-BROMOANILINO)-3-OXO-5-PHENYLPENTYL]MALONATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the brominated aniline group, in particular, allows for unique interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C22H24BrNO5

Molecular Weight

462.3 g/mol

IUPAC Name

dimethyl 2-[5-(4-bromoanilino)-3-oxo-5-phenylpentyl]propanedioate

InChI

InChI=1S/C22H24BrNO5/c1-28-21(26)19(22(27)29-2)13-12-18(25)14-20(15-6-4-3-5-7-15)24-17-10-8-16(23)9-11-17/h3-11,19-20,24H,12-14H2,1-2H3

InChI Key

QBCAXWRKWDGHAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(=O)CC(C1=CC=CC=C1)NC2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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